
5-Ethynyluridine
Structure
2D Structure

3D Structure
Propiedades
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h1,3,6-8,10,14-16H,4H2,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWBIPKYTBFWHH-FDDDBJFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69075-42-9 | |
Record name | 5-Ethynyluridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069075429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-ETHYNYLURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV26TNA26B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descripción
Historical Context and Evolution of RNA Labeling Methodologies
The study of RNA synthesis and turnover is fundamental to understanding gene expression. For decades, researchers have sought effective ways to label and track newly made RNA molecules, known as nascent transcripts.
Historically, the primary method for labeling nascent RNA involved the use of radioactive nucleosides, such as ³H-uridine. pnas.org While sensitive, this technique has significant drawbacks. Autoradiography, the method used to detect the radioactive signal, is extremely slow, often requiring weeks or even months of exposure time. pnas.orgoup.com Furthermore, working with radioactive materials poses safety risks, is cumbersome, and provides poor spatial resolution in microscopic images. pnas.orgoup.com
The landscape of biological labeling was revolutionized by the development of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in 2003 to describe chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov A prime example of this is "click chemistry," a concept introduced by K. Barry Sharpless in 2001. chempep.comwikipedia.org Click chemistry refers to a set of reactions that are highly efficient, specific, and produce minimal byproducts, making them ideal for the complex environment of a cell. acs.orgchemistrytalk.org
The cornerstone of click chemistry in biological labeling is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). chempep.com This reaction forms a stable covalent bond between an alkyne functional group and an azide (B81097) functional group. fishersci.com Its application in biology allows researchers to introduce a small, inert alkyne group (like the one on 5-EU) into a biomolecule and then "click" on a reporter molecule (like a fluorescent dye) that carries a complementary azide group. fishersci.comnih.gov This breakthrough provided a powerful and versatile tool for labeling biomolecules with high precision and sensitivity. nih.govmdpi.comrsc.org
Limitations of Traditional RNA Labeling Techniques (e.g., Radioactivity, BrU/BrUTP)
Rationale for the Development and Adoption of 5-Ethynyluridine (5-EU)
The development of 5-EU was a direct response to the limitations of older RNA labeling methods. jenabioscience.compnas.org Researchers needed a tool that combined the metabolic labeling approach of radioactive nucleosides and BrU with the superior detection chemistry offered by click reactions. pnas.org 5-EU was designed as a uridine (B1682114) analog containing an alkyne group, making it a perfect substrate for click chemistry-based detection. fishersci.compnas.org
5-EU offers significant advantages over both radioactive and BrU-based labeling methods. pnas.orglumiprobe.com
Speed and Sensitivity : Detection of EU-labeled RNA via click chemistry is much faster than autoradiography and significantly quicker than the immunostaining required for BrU. jenabioscience.compnas.org The higher sensitivity of EU staining allows for the detection of transcription in cells with low transcriptional activity, which might be missed with older methods. pnas.org
Versatility and Whole-Mount Staining : The detection reagents for 5-EU (fluorescent azides) are very small molecules. lumiprobe.com Unlike large antibodies, these small molecules can easily permeate tissues, allowing for whole-mount staining of large organ fragments and even whole organisms, which is impractical with BrU. pnas.orglumiprobe.com
Specificity : Studies have shown that 5-EU is incorporated into RNA but does not significantly label cellular DNA, making it a specific label for transcription. pnas.org This avoids the complication of labeling both RNA and DNA simultaneously.
Milder Detection Conditions : The click reaction for detecting 5-EU does not require the harsh denaturation steps often needed for antibody-based BrU detection, better-preserving cellular morphology. jenabioscience.com
Non-Radioactive : As a non-radioactive method, it eliminates the safety and disposal issues associated with using isotopes like ³H-uridine. jenabioscience.com
Feature | Radioactive Labeling (e.g., ³H-uridine) | BrU/BrUTP Labeling | This compound (5-EU) Labeling |
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Detection Method | Autoradiography | Immunocytochemistry (Antibodies) | Click Chemistry (Fluorescent Azides) |
Detection Speed | Very slow (weeks to months) pnas.org | Slow to moderate pnas.org | Fast (hours) jenabioscience.com |
Sensitivity | High | Moderate | High pnas.org |
Whole-Tissue Staining | Limited by sectioning | Limited by antibody penetration pnas.orglumiprobe.com | Yes, due to small detection molecules lumiprobe.com |
Harsh Conditions | No (but involves radioactivity) | Yes (denaturation often required) jenabioscience.com | No jenabioscience.com |
Safety | Radioactive hazard pnas.org | Non-radioactive | Non-radioactive jenabioscience.com |
Fundamental Principle of 5-EU Incorporation and Detection
The use of 5-EU for labeling nascent RNA is a two-step process that leverages both cellular metabolism and bioorthogonal chemistry. pnas.orgresearchgate.net
First, the cell-permeable 5-EU is added to the cell culture or administered to an organism. tocris.comjenabioscience.com Inside the cell, it is recognized by the nucleotide salvage pathway enzymes, which phosphorylate it to its triphosphate form, this compound-5'-triphosphate (EUTP). lumiprobe.comresearchgate.net
Second, after a set labeling period, the cells are fixed. The ethynyl-functionalized RNA is then detected by reacting it with a small probe, typically a fluorescent dye or a biotin (B1667282) molecule, that has been modified to carry an azide group. jenabioscience.com This reaction, the Cu(I)-catalyzed click reaction, creates a stable, covalent bond between the 5-EU in the RNA and the azide-bearing probe, allowing for visualization by microscopy or purification for further analysis. fishersci.comlumiprobe.com
The successful use of 5-EU as an RNA label relies on the ability of cellular enzymes, specifically RNA polymerases, to recognize and use the modified nucleotide EUTP during transcription. pnas.orglumiprobe.com This metabolic labeling approach takes advantage of the natural promiscuity of these enzymes, which can incorporate non-native nucleosides into growing RNA chains. researchgate.netresearchgate.net Studies have demonstrated that EUTP is a substrate for RNA polymerases I, II, and III, meaning it is incorporated into all major classes of RNA, including ribosomal RNA (rRNA), messenger RNA (mRNA), and transfer RNA (tRNA). pnas.orglumiprobe.com The incorporation is efficient, with one study finding that on average, one out of every 35 uridine residues in total RNA was replaced by 5-EU. pnas.org This efficient and widespread enzymatic incorporation ensures that a robust signal can be generated from newly synthesized transcripts throughout the cell. pnas.org
Enzymatic Incorporation into Nascent RNA Transcripts
Role of RNA Polymerases (I, II, and III) in 5-EU Incorporation
In eukaryotic cells, three distinct RNA polymerases are responsible for transcribing different classes of RNA. idtdna.comwikipedia.orgebi.ac.uk RNA Polymerase I (Pol I), located in the nucleolus, synthesizes most ribosomal RNA (rRNA) precursors. idtdna.comebi.ac.uk RNA Polymerase II (Pol II) is found in the nucleoplasm and is responsible for synthesizing messenger RNA (mRNA) precursors and most small nuclear RNAs (snRNAs) and microRNAs. idtdna.comebi.ac.uk RNA Polymerase III (Pol III), also in the nucleoplasm, synthesizes transfer RNAs (tRNAs), the 5S rRNA, and other small RNAs. idtdna.comebi.ac.uk
Research has demonstrated that this compound (5-EU) is a substrate for all three of these major eukaryotic RNA polymerases. lumiprobe.compnas.orgbiorxiv.org This broad substrate compatibility means that 5-EU is incorporated into the various types of RNA transcripts being actively synthesized in a cell, including those generated by RNA polymerases I, II, and III. pnas.org The promiscuity of these polymerases allows for the metabolic labeling of a wide spectrum of newly created RNA molecules. researchgate.net For instance, studies have shown that 5-EU is incorporated into pre-rRNA in the nucleoli (by Pol I), into nuclear mRNA precursors (by Pol II), and into tRNAs and other small RNAs (by Pol III). pnas.org The efficiency of incorporation can vary between the different polymerase products, with some studies noting lower incorporation rates in rRNA species compared to mRNA. pnas.org
Pyrimidine (B1678525) Salvage Pathway Integration
The incorporation of this compound (5-EU) into RNA is facilitated by the pyrimidine salvage pathway. lumiprobe.comnih.gov This metabolic route allows cells to recycle pyrimidine bases and nucleosides from the breakdown of DNA and RNA or from exogenous sources. researchgate.net Instead of synthesizing pyrimidine nucleotides from scratch (the de novo synthesis pathway), the salvage pathway is a more energy-efficient mechanism. researchgate.net
When 5-EU is introduced to cells, it is recognized and taken up. lumiprobe.com Once inside the cell, it enters the pyrimidine salvage pathway, where it is phosphorylated by cellular kinases, such as uridine-cytidine kinase (UCK). researchgate.netnih.govnih.gov This enzymatic action converts the nucleoside (5-EU) into its corresponding nucleotide, this compound-5'-triphosphate (5-EUTP). lumiprobe.comresearchgate.net This triphosphate form is the active substrate that can be utilized by RNA polymerases. researchgate.net The RNA polymerases then incorporate 5-EUTP into the growing RNA chains during transcription, substituting it for the natural uridine triphosphate (UTP). lumiprobe.com This integration is a key step that allows for the labeling of nascent RNA. lumiprobe.comjenabioscience.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Detection
The detection of this compound (5-EU) incorporated into RNA is achieved through a highly efficient and specific chemical reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). lumiprobe.comfishersci.compnas.org This reaction is a cornerstone of "click chemistry," a class of reactions known for their reliability, high yields, and compatibility with biological systems. nih.govcarlroth.combiorxiv.org The CuAAC reaction creates a stable covalent bond between the alkyne group on the incorporated 5-EU and an azide group on a reporter molecule. jenabioscience.comfishersci.com
This bioorthogonal reaction is exceptionally specific because neither the ethynyl (B1212043) (alkyne) group of 5-EU nor the azide group on the detection probe are naturally present in most biological systems, which minimizes background signal and ensures that the labeling is highly targeted to the modified RNA. fishersci.comcarlroth.com The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate (B8700270). jenabioscience.comacs.org The presence of the copper catalyst dramatically accelerates the reaction rate compared to the uncatalyzed version. organic-chemistry.orgnih.gov
Mechanism of Triazole Ring Formation
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds through a multi-step mechanism that results in the formation of a stable five-membered triazole ring. fishersci.comnih.gov The process begins with the reaction between the copper(I) catalyst and the terminal alkyne of the incorporated this compound (5-EU) to form a copper(I) acetylide intermediate. organic-chemistry.orgnih.gov
Functionalization with Fluorophores or Biotin
A major advantage of the click chemistry approach for detecting this compound (5-EU) is the ability to attach a wide variety of functional tags to the newly synthesized RNA. jenabioscience.comfishersci.com The azide-containing detection reagent can be conjugated to either a fluorophore or a biotin molecule, allowing for different downstream applications. jenabioscience.comnih.govfishersci.combiorxiv.orgjenabioscience.com
Fluorophore Functionalization:
By using an azide-modified fluorescent dye, researchers can directly visualize the location and abundance of newly transcribed RNA within cells using fluorescence microscopy or quantify the levels of RNA synthesis using flow cytometry. lumiprobe.comsigmaaldrich.com A diverse palette of fluorescent azides is available, spanning the visible spectrum, which enables multicolor imaging experiments to simultaneously visualize nascent RNA along with other cellular components. fishersci.com
Biotin Functionalization:
Alternatively, using an azide-derivatized biotin allows for the affinity purification of the 5-EU-labeled RNA. jenabioscience.comnih.govjenabioscience.com Biotin has a very high affinity for streptavidin. oup.com After the click reaction attaches biotin to the nascent RNA, the RNA can be selectively captured from a complex cellular lysate using streptavidin-coated beads. nih.gov This enables the isolation and subsequent analysis of the newly transcribed RNA population, for example, through next-generation sequencing in a technique known as EU-RNA-seq. nih.gov
The small size of the azide-fluorophore or azide-biotin molecules allows for efficient penetration into fixed and permeabilized cells and tissues, providing better access to the incorporated 5-EU compared to larger detection molecules like antibodies. lumiprobe.comnih.gov
Methodological Advancements and Technical Considerations in 5 Ethynyluridine Labeling
Optimization of 5-EU Labeling Parameters
The efficacy and clarity of 5-EU labeling hinge on the careful optimization of experimental conditions. The concentration of the analog and the duration of its incubation are two of the most critical parameters that require empirical determination for each experimental system.
The optimal concentration and incubation time for 5-EU are highly dependent on the cell type, organism, and the specific biological question being addressed. In cultured hippocampal neurons, a dose-dependent increase in signal intensity was observed with 5-EU concentrations ranging from 0.5 mM to 10 mM over a 6-hour period. nih.gov While 0.5 mM EU was sufficient to label nascent RNA in the nucleus and proximal dendrites, a concentration of 5 mM was required for robust signal in distal dendrites. nih.gov A 10 mM concentration did not significantly improve the signal over 5 mM and led to the formation of precipitates. nih.gov In HeLa cells, a final concentration of 1 mM 5-EU for a 30-minute incubation period has been utilized for visualizing nascent RNA. mendeley.com For studies in the sea anemone Nematostella vectensis, a working concentration of 0.5 mM for a 2-hour incubation was determined to be optimal, as higher concentrations (5mM) led to a reduction in the labeling index and signal intensity. biorxiv.org In plant root tips, a 1 mM concentration was found to be optimal for short pulses of 2 hours. nih.gov
The duration of the labeling pulse is also a critical factor. In cultured neurons, a 10-minute pulse was sufficient to detect a nuclear signal, with the signal appearing in dendrites after 1 hour of labeling. tandfonline.com In studies of RNA turnover in cultured cells, EU pulses of varying lengths are used to track the fate of the labeled RNA over time. nih.gov
Table 1: Examples of 5-EU Concentration and Incubation Times in Various Systems
Cell/Organism Type | 5-EU Concentration | Incubation Time | Observed Outcome | Reference |
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Cultured Hippocampal Neurons | 0.5 mM - 10 mM | 6 hours | Dose-dependent increase in signal; 5 mM optimal for dendritic labeling. | nih.gov |
HeLa Cells | 1 mM | 30 minutes | Visualization of nascent RNA. | mendeley.com |
Nematostella vectensis | 0.5 mM | 2 hours | Optimal concentration to avoid inhibition of uptake/integration. | biorxiv.org |
Plant Root Tips | 1 mM | 2 hours | Optimal for short pulses, providing a good signal-to-noise ratio. | nih.gov |
Cultured Neurons | 5 mM | 10 minutes - 1 hour | Signal detected in the nucleus at 10 min and in dendrites by 1 hour. | tandfonline.com |
While 5-EU is readily taken up by cells in culture, its application in vivo presents a distinct set of challenges and requires specialized delivery methods. nih.govjenabioscience.com The transition from a controlled in vitro environment to a complex whole-organism system necessitates careful consideration of analog delivery, bioavailability, and potential systemic effects. nih.govresearchgate.net
In many embryonic systems, such as the frog Xenopus laevis and zebrafish, the developing organism does not readily absorb 5-EU from the surrounding medium. nih.gov Therefore, microinjection is the required method for delivering the analog into the embryo. nih.govas-1.co.jp The final concentration of 5-EU within the embryo is a critical parameter, as low concentrations can reduce the sensitivity of detection, while high concentrations can be toxic. nih.gov For Xenopus embryos, a final intracellular concentration of 0.4–0.6 mM is considered optimal to balance detectability with toxicity. nih.gov This is typically achieved by microinjecting a 10 nl solution of the appropriate 5-EU dilution into one-cell stage embryos. nih.gov Microinjection techniques are broadly applicable for introducing various molecules, including DNA, RNA, and tracer dyes, into early embryos to study developmental processes. as-1.co.jpoup.com
Systemic administration of 5-EU in animal models allows for the study of RNA synthesis in the context of a whole organism. However, this approach requires careful optimization to ensure adequate labeling in the tissue of interest while minimizing potential toxicity. nih.gov In mice, direct injection of 5-EU into the cerebellum has been shown to result in reproducible labeling of nascent RNA in various cerebellar cell types. nih.gov This method revealed cell-type-specific differences in labeling intensity, with Purkinje cells showing the highest levels of incorporation. nih.gov Another approach involves intraperitoneal (IP) injections. In a study using a metastatic human breast cancer mouse model, IP injections of 500 mM of uracil (B121893) analogs were used to assess in vivo RNA metabolic labeling. atwoodlab.com Systemic delivery has also been used to study mitochondrial transcription in germinal center B cells in mice. biorxiv.org It is important to note that prolonged exposure or high doses of systemically administered 5-EU can have adverse effects, including neurodegeneration in highly transcriptionally active neurons. nih.gov
Considerations for in vitro versus in vivo Applications
Microinjection Strategies for Embryonic Systems
Specificity and Potential Off-Target Effects of 5-EU Labeling
A key assumption in the use of nucleoside analogs is their specific incorporation into the intended nucleic acid. While 5-EU was initially reported to be a specific label for RNA, subsequent research has revealed a more complex picture, with evidence of its incorporation into DNA in some systems. pnas.orgbiorxiv.org
The metabolic pathway of 5-EU involves its conversion to 5-ethynyluridine triphosphate (EUTP), which is then incorporated into growing RNA chains by RNA polymerases. pnas.orgresearchgate.net However, the precursor this compound diphosphate (B83284) (EUDP) can also be a substrate for ribonucleotide reductase (RNR), the enzyme that converts ribonucleotides to deoxyribonucleotides for DNA synthesis. biorxiv.orgbiorxiv.org This conversion would lead to the production of 5-ethynyl-2'-deoxyuridine (B1671113) triphosphate (EdUTP) and its subsequent incorporation into DNA. pnas.org
Initial studies in mammalian cell lines suggested that 5-EU does not significantly label cellular DNA. pnas.org This was supported by observations that inhibiting DNA synthesis with hydroxyurea (B1673989) did not affect 5-EU incorporation, while inhibiting RNA synthesis with actinomycin (B1170597) D abolished the signal. pnas.org However, research in the sea anemone Nematostella vectensis has demonstrated considerable incorporation of 5-EU into DNA, particularly in proliferating cells. biorxiv.orgbiorxiv.org In this system, the strong nuclear 5-EU signal was found to be insensitive to RNase A treatment but was abolished by the RNR inhibitor hydroxyurea, indicating DNA labeling. biorxiv.org These findings highlight that the specificity of 5-EU for RNA can be species- or system-dependent. biorxiv.org Therefore, it is recommended as good practice to validate the RNA specificity of 5-EU labeling, for instance, through RNase A treatment or by comparing the labeling pattern with that of a known DNA synthesis marker like EdU. biorxiv.org
Differential Incorporation into RNA vs. DNA
Influence of Ribonucleotide Reductase (RNR) Activity
A significant consideration in this compound (EU) labeling is the potential for its conversion into a deoxyribonucleoside and subsequent incorporation into DNA. This process is mediated by ribonucleotide reductase (RNR), a class of enzymes essential for DNA synthesis. biorxiv.org RNRs convert ribonucleoside diphosphates (NDPs) into 2'-deoxyribonucleoside diphosphates (dNDPs), which are the precursors for the building blocks of DNA. biorxiv.org
After being taken up by cells, EU is phosphorylated to this compound diphosphate (EUDP). pnas.org If EUDP serves as a substrate for RNR, it can be converted to 5-ethynyl-2'-deoxyuridine diphosphate (EdUDP). pnas.orgbaseclick.eu This deoxy-form can then be further phosphorylated to 5-ethynyl-2'-deoxyuridine triphosphate (EdUTP) and incorporated into newly synthesized DNA by DNA polymerases. pnas.org This cross-reactivity can lead to the labeling of both RNA and DNA, confounding the specific analysis of nascent RNA synthesis. biorxiv.orgpnas.org Studies have shown that in some organisms, such as the sea anemone Nematostella vectensis, EU integrates into both RNA and DNA at considerable levels, highlighting the importance of verifying the specificity of EU labeling in the experimental system being used. biorxiv.orgbiorxiv.org
Strategies to Mitigate DNA Incorporation (e.g., Hydroxyurea)
To address the issue of non-specific incorporation of this compound (EU) into DNA, researchers have employed strategies to inhibit the activity of ribonucleotide reductase (RNR). A commonly used inhibitor is hydroxyurea. biorxiv.orgpnas.orgresearchgate.net By blocking RNR, hydroxyurea reduces the cellular pool of deoxyribonucleotides (dNTPs), thereby stalling DNA replication and preventing the conversion of EU-derived ribonucleotides into deoxyribonucleotides. pnas.orgresearchgate.net
Experiments have demonstrated that pre-incubation of cells with hydroxyurea can effectively abolish the incorporation of EU into DNA. biorxiv.org For instance, in the sea anemone Nematostella vectensis, treatment with hydroxyurea was shown to eliminate cell proliferation and the integration of EU into DNA. biorxiv.org Similarly, control experiments using 5-ethynyl-2'-deoxyuridine (EdU), a known DNA-labeling agent, showed that hydroxyurea treatment abolished its incorporation, confirming the inhibitor's efficacy. researchgate.netresearchgate.net However, it is important to note that even with RNR inhibition, some low-level, non-specific labeling might persist, and the potential effects of hydroxyurea on other cellular processes should be considered. biorxiv.org
Impact on Cellular Processes and Homeostasis
Beyond its role as a labeling agent, this compound (EU) can have direct and significant consequences on cellular functions, particularly those related to RNA metabolism and protein dynamics.
The incorporation of this compound (EU) into nascent RNA transcripts can perturb normal RNA processing and splicing. biorxiv.orgnih.gov Studies have revealed that treatment with EU leads to widespread changes in alternative splicing, often resulting in a decrease in splicing diversity. biorxiv.orgnih.govresearchgate.net This suggests that EU may interfere with the efficiency of the splicing machinery. biorxiv.orgnih.gov
The presence of EU in pre-mRNA can lead to the nuclear accumulation of various RNA species, including polyadenylated and GU-rich RNAs. nih.gov This indicates a potential impairment of subsequent RNA processing steps and nuclear export. biorxiv.orgnih.gov The altered structure of EU-containing RNA might affect the binding of splicing factors or the conformation of the spliceosome, leading to the observed changes in splicing patterns. biorxiv.org For example, research has identified thousands of differential splicing events in EU-treated cells, with a prevalence of skipped exons and mutually exclusive exons. biorxiv.org
The perturbations in RNA metabolism induced by this compound (EU) can, in turn, affect the localization of RNA-binding proteins (RBPs). biorxiv.orgnih.gov A notable example is the TAR DNA-binding protein 43 (TDP-43), a crucial RBP implicated in neurodegenerative diseases. biorxiv.orgresearchgate.net The nuclear localization of TDP-43 is dependent on its association with nuclear RNA targets. nih.govresearchgate.net
Treatment with EU has been shown to cause the nuclear accumulation of TDP-43 and other RBPs. biorxiv.orgnih.gov This is thought to be a consequence of the EU-induced retention of nuclear RNAs, which effectively tethers these proteins within the nucleus. biorxiv.orgnih.gov Enhanced cross-linking immunoprecipitation (eCLIP) experiments have confirmed that EU preserves TDP-43's binding to its target sites, particularly in intronic regions rich in GU sequences. nih.govresearchgate.net These findings suggest that the accumulation of endogenous nuclear RNAs promoted by EU is a key factor in retaining TDP-43 in the nucleus. biorxiv.orgnih.gov
Effects on RNA Processing and Splicing
Click Chemistry Reaction Optimization
The detection of this compound (EU)-labeled RNA relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. The efficiency and specificity of this reaction are highly dependent on the catalytic system used.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regiospecific reaction that forms a stable triazole linkage between the alkyne group of incorporated this compound (EU) and an azide-functionalized detection molecule, such as a fluorophore. pnas.orglumiprobe.comacs.org The copper(I) catalyst is crucial for accelerating the reaction and ensuring the formation of the 1,4-disubstituted triazole isomer. acs.org
Azide-Modified Detection Reagents
The detection of this compound (EU) incorporated into nascent RNA is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". fishersci.com This bioorthogonal reaction involves the alkyne group of EU reacting with an azide-modified detection reagent to form a stable triazole ring. fishersci.comjenabioscience.com This method provides high sensitivity and specificity due to the low background of the reaction in biological samples. fishersci.com The detection reagents can be broadly categorized into two types: fluorescent azides for imaging purposes and biotin (B1667282) azides for capture and purification applications. jenabioscience.com
Fluorescent azides are molecules that combine a fluorophore with an azide (B81097) group. When used in EU labeling studies, the azide group covalently attaches the fluorophore to the alkyne-modified, newly synthesized RNA. lumiprobe.com This allows for the direct visualization of transcriptional activity within cells and tissues using fluorescence-based imaging techniques. lumiprobe.comlifesct.com The small size of these azide-containing dyes allows for better permeability compared to larger antibody-based detection methods, facilitating staining in larger samples like tissue fragments. lumiprobe.com A variety of fluorescent azides are available, each with distinct spectral properties, enabling multiplexing with other fluorescent probes or antibody staining. fishersci.comlifesct.com Common applications include fluorescence microscopy and flow cytometry to quantify and localize nascent RNA. fishersci.com
Table 1: Examples of Fluorescent Azides for EU Detection
Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Application |
---|---|---|---|
Alexa Fluor 488 | 495 | 519 | Fluorescence microscopy, Flow Cytometry, HCS |
Alexa Fluor 594 | 590 | 617 | Fluorescence microscopy, HCS |
Alexa Fluor 647 | 650 | 655 | Fluorescence microscopy, Flow Cytometry, HCS |
Oregon Green® 488 | 496 | 524 | Fluorescence microscopy, Flow Cytometry, HCS |
Tetramethylrhodamine (TAMRA) | 555 | 580 | Fluorescence microscopy, HCS |
Data sourced from Fisher Scientific. fishersci.com
Biotin azides are reagents that attach a biotin molecule to EU-labeled RNA via the same click chemistry reaction. jenabioscience.comthermofisher.com This process tags the nascent RNA transcripts with biotin, which serves as a high-affinity handle for enrichment and isolation. thermofisher.comglpbio.com The biotinylated RNA can be captured from complex biological samples, such as total cell lysates, using streptavidin-coated magnetic beads. thermofisher.comresearchgate.net This affinity purification step effectively separates newly synthesized RNA from pre-existing RNA. thermofisher.com The captured RNA can then be eluted and used for downstream analyses, including quantitative reverse transcription PCR (qRT-PCR) and high-throughput RNA sequencing, to study the dynamics of the transcriptome. researchgate.netfishersci.at This technique is central to methods like RICK (capture of the newly transcribed RNA interactome using click chemistry), which identifies RNA-binding proteins associated with newly made transcripts. researchgate.net
Table 2: Examples of Biotin Azide Reagents for EU-Labeled RNA Capture
Reagent Name | Molecular Formula | Notes |
---|---|---|
Biotin-PEG3-Azide | C18H32N6O5S | Contains a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance. fishersci.finih.gov |
Biotin-PEG4-Azide | C20H36N6O6S | Used in kits for nascent RNA capture; the PEG4 linker provides a handle for capturing transcripts on streptavidin beads. thermofisher.comfishersci.at |
Fluorescent Azides for Imaging
Mitigation of Copper-Induced RNA Degradation
A significant technical challenge in the CuAAC reaction for RNA labeling is the potential for RNA degradation. nih.gov Both the catalytic copper(I) ion and the precursor copper(II) ion can cause damage to nucleic acids through the generation of reactive oxygen species. researchgate.net The intrinsic lability of RNA, particularly due to its 2'-hydroxyl groups, makes it susceptible to cleavage under conditions that promote copper-mediated redox cycling. nih.govresearchgate.net
Several strategies have been developed to minimize this RNA degradation while preserving the efficiency of the click reaction. A key approach is the use of copper(I)-chelating ligands. jenabioscience.com Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are used to stabilize the Cu(I) oxidation state, which is essential for catalysis, and to protect RNA from oxidative damage. jenabioscience.combaseclick.eu These ligands accelerate the reaction and reduce the amount of copper required. jenabioscience.com
Reaction conditions are carefully optimized to reduce RNA damage. baseclick.eu This includes using a combination of a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO4), with a reducing agent, typically sodium ascorbate (B8700270), to generate the catalytic Cu(I) in situ. jenabioscience.com The concentrations of the copper source, reducing agent, and stabilizing ligand are balanced to maximize the labeling efficiency and minimize RNA cleavage. baseclick.eu For instance, protocols may involve pre-incubating CuSO4 with sodium ascorbate to reduce Cu(II) to Cu(I), followed by the addition of the THPTA ligand to form a stable catalytic complex before introducing it to the RNA sample. baseclick.eu Additionally, quenching the reaction with a chelating agent like EDTA after incubation stops further copper-mediated activity. baseclick.eu In some contexts, using acetonitrile (B52724) as a cosolvent has also been shown to minimize RNA degradation in "ligandless" click chemistry setups. nih.gov
Applications of 5 Ethynyluridine in Cellular and Molecular Processes
Elucidating Nascent RNA Synthesis Dynamics
The ability to specifically label and detect newly synthesized RNA makes 5-ethynyluridine a powerful tool for investigating the intricate dynamics of RNA transcription within cells.
The use of this compound enables the study of transcription in both space and time. By varying the duration of the EU pulse, researchers can track the movement of newly synthesized RNA from its site of transcription in the nucleus to other cellular compartments. For instance, in cultured hippocampal neurons, a short 10-minute pulse of EU resulted in a signal primarily in the nucleus, while a 1-hour labeling period showed the appearance of RNA signals along the dendrites. nih.gov This demonstrates the transport of newly synthesized RNA to distal locations within the neuron.
This technique has also been instrumental in understanding large-scale developmental processes like zygotic genome activation (ZGA) in early embryos. nih.govnih.gov In Xenopus embryos, for example, EU labeling has revealed spatiotemporal patterns of ZGA, showing that the onset of widespread transcription is not uniform but occurs in a graded manner that correlates with cell size. nih.gov Similarly, in human hair follicles cultured ex vivo, EU labeling has shown differential RNA synthesis across various epithelial compartments, providing insights into the transcriptional landscape of this complex mini-organ. tandfonline.comtandfonline.com
Beyond qualitative visualization, this compound labeling can be used to quantify the levels of RNA transcription. The intensity of the fluorescent signal from the clicked EU is proportional to the amount of newly synthesized RNA. This allows for the measurement of changes in global transcription in response to various stimuli or experimental conditions. For example, treating human hair follicles with a cell cycle inhibitor that also inhibits transcriptional regulators led to a detectable decrease in global RNA synthesis as measured by EU incorporation. nih.gov
In another study, researchers used EU labeling to show that depolarization of neurons with high potassium chloride led to a significant decrease in the signal of newly synthesized RNA in both the cell body and dendrites. d-nb.info Furthermore, combining EU labeling with high-throughput imaging and analysis allows for the quantification of transcriptional changes across a large number of cells, making it a powerful tool for screening studies. nih.gov For instance, a high-throughput assay was developed to quantify nucleolar RNA biogenesis by measuring the median EU signal within the nucleoli of thousands of cells. researchgate.net
Experimental System | Condition | Observed Change in EU Signal | Reference |
---|---|---|---|
Human Hair Follicles | Treatment with (R)-CR8 (CDK7/9 inhibitor) | Decrease | nih.gov |
Cultured Hippocampal Neurons | Depolarization with KCl | Decrease | d-nb.info |
MCF10A Cells | siRNA knockdown of POLR1A | Decrease in nucleolar signal | nih.gov |
U2OS Osteosarcoma Cells | Treatment with Actinomycin (B1170597) D | Decrease | oup.com |
Spatiotemporal Analysis of Transcription
Assessment of Transcriptional Activity in Specific Cellular Compartments
The high spatial resolution afforded by this compound labeling allows researchers to investigate transcriptional activity within specific subcellular compartments, providing a more nuanced view of gene expression.
The nucleolus is the primary site of ribosomal RNA (rRNA) synthesis and ribosome biogenesis. nih.gov Since rRNA transcription by RNA Polymerase I constitutes the bulk of cellular transcription, the nucleolus is intensely labeled with this compound. nih.govresearchgate.net This has made EU a key tool for studying nucleolar function.
Researchers have developed high-throughput assays that use EU labeling to specifically quantify nucleolar rRNA biogenesis. nih.govresearchgate.net These assays often involve co-staining with a nucleolar marker protein, such as fibrillarin, to delineate the nucleolar region for accurate signal quantification. nih.govresearchgate.net Such methods have been used to screen for small molecules and siRNAs that inhibit or modulate ribosome biogenesis, a process often dysregulated in cancer. researchgate.netnih.gov For example, a study validated this approach by showing that 58 out of 68 compounds known to affect the nucleolus significantly inhibited nucleolar rRNA biogenesis as measured by the EU assay. researchgate.net
Studies have also used EU to investigate how cellular stress affects rRNA synthesis. In U2OS osteosarcoma cells, treatment with sodium arsenite, a stress-inducing agent, led to changes in the pattern of EU incorporation, revealing stress-dependent regulation of rRNA processing. oup.com
In addition to the nuclear genome, mitochondria contain their own circular DNA (mtDNA) that is transcribed to produce essential components of the electron transport chain. This compound can also be incorporated into nascent mitochondrial RNA, enabling the study of mitochondrial transcription. protocols.io
A specific protocol has been developed for labeling nascent mitochondrial transcripts with EU, which involves treating cells with a low concentration of a nuclear transcription inhibitor to reduce the background signal from the nucleus. protocols.io This allows for the specific visualization and analysis of mitochondrial RNA synthesis. Studies in B cells have used EU labeling to show that germinal center B cells have highly prominent mitochondrial transcription, which is crucial for their function and for lymphomagenesis. nih.govbiorxiv.org These studies observed the colocalization of the EU signal with mitochondrial proteins and with TFAM, a key regulator of mitochondrial transcription, organized into punctate structures called mitochondrial nucleoids. nih.govbiorxiv.org The number and size of these nucleoids were found to be increased in germinal center B cells, correlating with their elevated transcriptional activity. biorxiv.org
Nucleolar RNA Synthesis and Ribosomal RNA Biogenesis
Investigating RNA Turnover and Stability
The stability of RNA molecules, often quantified as their half-life, is a critical determinant of gene expression levels. 5-EU provides a method to measure RNA turnover rates without resorting to transcription-inhibiting drugs, which can have confounding cellular effects. researchgate.netbiorxiv.org
Pulse-chase experiments using 5-EU are a powerful technique to determine the stability of RNA molecules on a genome-wide scale. biorxiv.orgnih.gov This method involves two key steps:
Pulse: Cells or organisms are exposed to 5-EU for a defined period, during which the analog is incorporated into newly synthesized RNA transcripts. pnas.orgbiorxiv.org
Chase: The 5-EU-containing medium is replaced with a medium containing a high concentration of unlabeled uridine (B1682114). biorxiv.orgnih.gov This effectively prevents further incorporation of 5-EU, allowing researchers to track the fate of the labeled RNA population over time.
By collecting and analyzing samples at different time points during the chase, the degradation rate of the 5-EU-labeled RNA can be determined. pnas.orgnih.gov Studies in the plant Arabidopsis thaliana have demonstrated that this inhibitor-free method reveals significantly shorter RNA half-lives compared to those measured using traditional transcription inhibition methods. researchgate.netbiorxiv.orgnih.gov This suggests that previous estimates of RNA stability may have been overestimated due to the secondary effects of chemical inhibitors. researchgate.netbiorxiv.org
Experimental Stage | Description | Key Reagent |
Pulse | Incubation of cells with this compound to label newly synthesized RNA. | This compound (5-EU) |
Chase | Replacement of 5-EU with a high concentration of unlabeled uridine to stop further labeling. | Uridine |
Detection | At various time points, labeled RNA is isolated and quantified, often after conjugation to a biotin (B1667282) or fluorescent tag via click chemistry. | Biotin azide (B81097) or fluorescent azide |
Analysis of Specific RNA Populations
The versatility of 5-EU labeling extends to the study of various specific classes of RNA molecules, providing insights into their synthesis, processing, and function.
5-EU is a valuable tool for the specific detection and analysis of nascent messenger RNA (mRNA) transcripts. nih.gov By labeling newly synthesized RNA, it allows researchers to distinguish these transcripts from the more abundant, pre-existing RNA pool within a cell. thermofisher.comnih.gov This is particularly useful for studying the immediate transcriptional response to various stimuli or developmental cues. nih.gov The alkyne handle on the incorporated 5-EU enables the capture of these nascent transcripts using biotin-azide followed by streptavidin-coated beads, facilitating their isolation for downstream analysis such as sequencing. thermofisher.comnih.gov This method, often termed EU-RNA-seq, provides a quantitative assessment of the nascent transcriptome. nih.gov
Ribosomal RNA (rRNA) is the most abundant RNA species in the cell, and its synthesis is a key indicator of ribosome biogenesis and cellular growth. nih.gov A significant portion of nascent transcripts produced in the nucleolus, the site of ribosome production, is pre-rRNA. nih.govresearchgate.net 5-EU labeling can be used to monitor the rate of rRNA synthesis. aacrjournals.org Following a pulse with 5-EU, the majority of the label is incorporated into nascent pre-rRNA within the nucleolus. nih.gov By quantifying the 5-EU signal within the nucleolus, often through fluorescence microscopy after a click reaction with a fluorescent azide, researchers can directly measure the rate of rRNA biogenesis. nih.govresearchgate.net This approach has been adapted for high-throughput screening to identify factors that regulate this fundamental cellular process. nih.gov
Many RNA molecules, including certain regulatory RNAs and processing intermediates, are inherently unstable and have short half-lives. researchgate.netnih.gov These transient molecules are often present at low steady-state levels, making them difficult to detect using conventional RNA analysis methods that provide a snapshot of the transcriptome. researchgate.netnih.gov Pulse-labeling with 5-EU allows for the capture and identification of these unstable RNA species before they are degraded. researchgate.netbiorxiv.org Studies in Arabidopsis thaliana have shown that the nascent transcriptome, as revealed by 5-EU labeling, is enriched with unstable RNAs and RNA processing intermediates, providing a more dynamic view of the transcriptome. researchgate.netnih.gov
In plant cells, transcription occurs not only in the nucleus but also in organelles like chloroplasts. 5-EU labeling has been successfully applied to study the synthesis and processing of chloroplast RNAs. biorxiv.orgnih.gov Research has demonstrated that 5-EU is taken up by plant cells and incorporated into RNAs transcribed from both the nuclear and chloroplast genomes. oup.com This allows for the investigation of chloroplast gene expression and RNA metabolism, providing insights into the coordination between the nuclear and organellar genomes. biorxiv.orgnih.gov
Unstable RNA Identification
Characterization of RNA Processing and Splicing
This compound (5-EU) has become an invaluable tool for dissecting the intricate steps of RNA processing and splicing. By metabolically labeling newly synthesized RNA, researchers can capture transient and low-abundance molecules, including the intermediates of splicing, providing a dynamic view of these fundamental cellular processes.
The ability to isolate and analyze nascent RNA transcripts after 5-EU labeling has enabled the identification of short-lived RNA processing intermediates that are often missed in steady-state RNA analyses. biorxiv.orgnih.gov Pulse-labeling with 5-EU allows for the capture of these molecules, providing insights into the kinetics and pathways of RNA maturation. biorxiv.orgnih.govresearchgate.net
A notable application is in the study of plant transcriptomes. In Arabidopsis thaliana, pulse-labeling with 5-EU has successfully revealed the presence of various RNA processing intermediates generated during splicing. biorxiv.orgnih.gov This technique has also been instrumental in identifying and analyzing other specific classes of RNA, such as chloroplast RNAs, contributing to a more comprehensive understanding of the plant cell's complete transcriptional landscape. biorxiv.orgnih.govresearchgate.net The data from these pulse-chase experiments help to create a detailed map of the life cycle of an RNA molecule, from its synthesis to its eventual degradation.
This compound is a powerful reagent for investigating the dynamics and regulation of alternative splicing, a key mechanism for generating proteomic diversity from a single gene. researchgate.netresearchgate.net Studies have shown that the incorporation of 5-EU can, in some contexts, lead to detectable changes in alternative splicing patterns. researchgate.netbiorxiv.org
In one line of research using HeLa cells, 5-EU labeling coupled with sequencing was employed to determine the rate of splicing for individual donor and acceptor splice sites across the transcriptome. researchgate.netnih.gov This approach revealed that the speed of splicing is influenced by several features of the primary transcript. For instance, a decrease in the complementarity of the donor splice site to the U1 small nuclear RNA (snRNA) or the acceptor site to the U2 snRNA was correlated with a slower splicing rate. nih.gov Conversely, the study found that the proximity of an upstream acceptor site accelerated the usage of a donor site. researchgate.net Unexpectedly, a greater distance from the 5' end of the transcript negatively impacted the utilization rate of the acceptor splice site. nih.gov Furthermore, the analysis highlighted differences in splicing rates between long, short, and RBM17-dependent introns and a deceleration of the splicing of the final intron as the distance to the polyadenylation site increased, suggesting a functional coupling between the splicing and polyadenylation machineries. researchgate.netnih.gov
Below is a table summarizing the types of alternative splicing events that are often analyzed in such studies.
Splicing Event Type | Description |
Skipped Exon (SE) | An exon is either included or excluded from the final mRNA transcript. mdpi.comoup.com |
Alternative 5' Splice Site (A5SS) | A different 5' splice site is chosen, altering the 3' boundary of the upstream exon. mdpi.comoup.com |
Alternative 3' Splice Site (A3SS) | A different 3' splice site is chosen, altering the 5' boundary of the downstream exon. mdpi.comoup.com |
Intron Retention (RI) | An intron is retained in the mature mRNA transcript instead of being spliced out. mdpi.comoup.com |
Mutually Exclusive Exons (MXE) | One of two or more exons is included in the mRNA, but not both or all. mdpi.comoup.com |
Identification of RNA Processing Intermediates
Studies of RNA Localization and Transport
The spatial organization of RNA within a cell is critical for its function, particularly for localized protein synthesis in polarized cells like neurons. 5-EU provides a robust method for tracking the movement and pinpointing the subcellular destination of newly synthesized RNA. biorxiv.orgnih.govresearchgate.net
Research has demonstrated that the application of 5-EU can sometimes influence the very processes being studied. For example, in some experimental systems, treatment with 5-EU has been shown to cause the nuclear accumulation of certain RNA species, including polyadenylated and GU-rich RNAs. researchgate.netbiorxiv.org This altered localization was also linked to the nuclear retention of RNA-binding proteins such as TDP-43, highlighting the intricate relationship between RNA and its associated proteins in determining subcellular distribution. biorxiv.orgresearchgate.net
A significant advantage of 5-EU is its utility in living organisms, allowing for the visualization of RNA transport in the complex environment of a whole animal. nih.gov The small size of the ethynyl (B1212043) group and the corresponding fluorescent azide used for detection allows for efficient penetration into tissues, making it superior to antibody-based methods for whole-mount imaging. nih.govlumiprobe.com
In vivo studies have successfully used 5-EU to label and track newly synthesized RNA in various model organisms.
Zebrafish: In larval zebrafish, 5-EU administered to the surrounding water is taken up and incorporated into RNA throughout the brain. nih.gov This has enabled researchers to study changes in transcriptional activity in response to stimuli. For instance, when neuronal activity was elevated using a GABA receptor antagonist, an increase in newly transcribed RNA was observed in specific brain regions associated with neurogenesis. nih.gov
Mice: Direct injection of 5-EU into the cerebellum of mice resulted in the labeling of newly transcribed RNA in both neurons and glial cells. researchgate.net Another study in mice demonstrated the labeling of nascent RNA in the small intestine, with strong signals detected in the rapidly dividing crypt cells. nih.gov
Cultured Neurons: In cultured hippocampal neurons, 5-EU labeling has allowed for the visualization of newly synthesized RNA granules within dendrites, the complex arborizations that receive signals from other neurons. nih.gov These granules were found to colocalize with markers for both messenger RNA (mRNA) and ribosomal RNA (rRNA), indicating the transport of the entire protein synthesis machinery to these distal compartments. nih.gov
These examples underscore the power of 5-EU as a tool to investigate the dynamic journey of RNA molecules from their site of synthesis in the nucleus to their final destinations throughout the cell and organism.
5 Ethynyluridine in Disease Models and Developmental Biology
Research in Nervous System Disorders
The study of nervous system disorders often requires methods to detect subtle changes in gene expression and RNA metabolism within specific neuronal populations. 5-EU provides a powerful technique to investigate these processes in vivo.
5-Ethynyluridine serves as a potent, cell-permeable nucleoside for labeling newly synthesized RNA, enabling researchers to identify changes in transcription within animal models of nervous system diseases. chemsrc.commedchemexpress.com By administering 5-EU, scientists can visualize and quantify alterations in transcriptional activity associated with neurodegenerative conditions. researchgate.netnih.gov For instance, studies have successfully used 5-EU labeling to detect reduced transcription in the Purkinje cells of mouse models for spinocerebellar ataxia type 1 and in a DNA repair-deficient model. researchgate.netresearchgate.net This method allows for the direct correlation of transcriptional changes with specific pathological markers through combined labeling techniques like immunohistology. researchgate.netresearchgate.net The technique involves the metabolic incorporation of 5-EU into nascent RNA, which can then be fluorescently tagged using a copper(I)-catalyzed cycloaddition reaction (click chemistry), enabling the visualization of transcriptional activity. researchgate.netnih.gov
Direct injection of 5-EU into specific brain regions, such as the cerebellum, results in the reproducible labeling of newly transcribed RNA in both neurons and glial cells. researchgate.netnih.gov This allows for the observation of cell-type-specific differences in transcriptional activity; for example, Purkinje cells, which are highly transcriptionally active, exhibit the highest levels of 5-EU incorporation. researchgate.netnih.gov
Beyond visualization, 5-EU is instrumental in the isolation and subsequent sequencing of newly synthesized RNA from specific neuronal populations in vivo. chemsrc.commedchemexpress.cominsightbio.com This technique, often referred to as EU-seq, involves a pulse of 5-EU to label nascent RNA, followed by its purification and sequencing. biorxiv.org The ethynyl (B1212043) group on the incorporated 5-EU allows for its selective biotinylation via click chemistry, which then facilitates the capture and isolation of the labeled RNA transcripts. nih.gov This approach provides a snapshot of the actively transcribed genome in specific cells at a particular time. It has been proposed for use in neurodegeneration research to measure the rates of global mRNA synthesis and degradation through pulse-chase experiments. nih.gov
While a valuable tool, studies have indicated that 5-EU itself can have physiological consequences, particularly in highly transcriptionally-active neurons. researchgate.netnih.gov Research has shown that the incorporation of 5-EU can lead to the accumulation of labeled RNA in cytoplasmic inclusions, suggesting that, like other modified uridines, it may confer non-physiological properties to the RNA molecules. researchgate.netnih.gov Furthermore, at certain concentrations and exposure times, 5-EU has been found to induce Purkinje cell degeneration in mice, suggesting potential neurotoxic effects. researchgate.netnih.gov This neurotoxicity is thought to arise from the generation of abnormal RNA transcripts that interfere with cellular processes. researchgate.netnih.gov
A recent preprint study has also reported that 5-EU can disrupt nuclear RNA metabolism, leading to the nuclear accumulation of TDP-43 and other RNA-binding proteins, which are implicated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). biorxiv.orgbiorxiv.org These findings highlight the importance of carefully designing experiments using 5-EU, particularly regarding the duration of labeling, to minimize potential artifacts and cytotoxic effects. biorxiv.org Short labeling intervals are often sufficient to detect transcriptional changes without causing significant cellular stress or degeneration. researchgate.net
Research Area | Model System | Key Findings |
Transcription Changes | Mouse models of Purkinje cell degeneration and spinocerebellar ataxia 1 | Detected reduced transcription in affected Purkinje cells. researchgate.netresearchgate.net |
RNA Metabolism | Cultured cells | 5-EU induced nuclear accumulation of TDP-43 and other RNA-binding proteins. biorxiv.orgbiorxiv.org |
Neurotoxicity | Mouse cerebellum | High concentrations or prolonged exposure to 5-EU induced Purkinje cell degeneration. researchgate.netnih.gov |
Isolation and Sequencing of Nascent RNA from Neuronal Populations
Viral Replication and Pathogenesis Studies
The ability to specifically label and visualize newly synthesized RNA makes 5-EU an invaluable tool for virology research, allowing for detailed investigations into the mechanisms of viral replication and the interaction between viruses and their host cells.
5-EU labeling enables the direct visualization of viral RNA synthesis within infected cells. nih.gov By adding 5-EU to the culture medium of infected cells, the uridine (B1682114) analog is incorporated into newly transcribed viral RNA. Subsequent detection with a fluorescent azide (B81097) via click chemistry allows for the microscopic imaging of the sites of viral RNA production. nih.govthermofisher.com This method has been successfully applied to study a variety of RNA viruses, including coronaviruses, influenza virus, and Rift Valley fever virus. nih.govjove.comresearchgate.net
For example, in coronavirus-infected cells, 5-EU labeling has shown that newly synthesized viral RNA accumulates in specific perinuclear cytoplasmic foci, which are the sites of the viral replication-transcription complexes (RTCs). nih.gov This technique can be combined with inhibitors of cellular transcription, such as actinomycin (B1170597) D, to specifically visualize viral RNA synthesis without the background of host cell RNA transcription. nih.gov The high sensitivity and low background of the click chemistry reaction provide a significant advantage over older methods like radioactive labeling or bromouridine-based detection. nih.gov
Virus | Observation | Reference |
Coronavirus (MHV) | Newly synthesized viral RNA localizes to perinuclear cytoplasmic foci. | nih.gov |
Rift Valley Fever Virus (RVFV) | Used to measure transcriptional suppression in infected cells. | jove.com |
Influenza A Virus | Genomes labeled with 5-EU remain infectious and can be visualized. | researchgate.net |
By visualizing nascent viral RNA, 5-EU labeling helps to elucidate the structure and function of viral replication complexes (RTCs), the specialized intracellular compartments where viral replication and transcription occur. nih.gov For many positive-strand RNA viruses, these complexes are associated with modified host cell membranes. asm.org
In studies of coronaviruses, 5-EU labeling has demonstrated that the sites of new viral RNA synthesis are closely associated with the nonstructural proteins (nsps) that constitute the RTC. nih.gov This co-localization provides evidence for the functional sites of viral RNA synthesis. Furthermore, by using recombinant viruses expressing tagged proteins, researchers can study the dynamic association of various viral proteins, like the nucleocapsid (N) protein, with these active replication sites. asm.org This approach has revealed that the N protein is dynamically recruited to the RTCs, a crucial aspect of the viral life cycle. asm.org The ability to specifically label and purify nascent viral RNA using 5-EU also opens up possibilities for identifying the host and viral factors that are in close proximity to the replicating viral genome. microbiologyresearch.org
Investigating Host-Virus Interactions
This compound (5-EU) provides a powerful tool for labeling and visualizing newly synthesized RNA, enabling detailed investigation into the complex interplay between viruses and their host cells. By incorporating 5-EU into the culture medium of infected cells, researchers can track both viral and host RNA synthesis simultaneously. The alkyne group on the incorporated 5-EU allows for covalent linkage to fluorescent probes via click chemistry, facilitating the visualization and quantification of transcriptional activity. thermofisher.comnih.gov
This methodology has been instrumental in understanding how viruses manipulate host cell transcription to their advantage. For instance, many RNA viruses are known to suppress host transcription to evade antiviral responses. thermofisher.com Studies using 5-EU have demonstrated this phenomenon directly. In cells infected with Rift Valley fever virus (RVFV), 5-EU labeling revealed that the viral NSs protein, which localizes to the nucleus, effectively suppresses host cellular RNA synthesis. thermofisher.com Conversely, research on respiratory syncytial virus (RSV) using similar techniques showed that the virus does not inhibit host protein translation, thereby ensuring the continued production of viral proteins. thermofisher.com
The application of 5-EU extends to retroviruses as well. In studies of HIV-1, 5-EU has been used to investigate the effects of viral accessory proteins, such as Vpr, on cellular processes. Experiments have employed 5-EU labeling to assess changes in nucleolar RNA synthesis, revealing how Vpr can activate specific cellular pathways that impact the host environment. oup.com This approach allows for a dynamic view of how viral components interact with and modify the host's transcriptional landscape to support viral replication and counter innate immunity. oup.com
Below is a table summarizing research findings where 5-EU was used to investigate host-virus interactions:
Virus | Host Cell/Model | Key Finding Using 5-EU | Reference |
---|---|---|---|
Rift Valley fever virus (RVFV) | 293 cells | Demonstrated that the viral NSs protein suppresses host cellular RNA synthesis. | thermofisher.com |
Respiratory Syncytial Virus (RSV) | Cell Culture | Showed that RSV infection does not suppress host protein translation, maintaining viral protein synthesis. | thermofisher.com |
Human Immunodeficiency Virus 1 (HIV-1) | Cell Culture | Used to assess changes in nucleolar RNA synthesis in the presence of the Vpr accessory protein. | oup.com |
Applications in Antiviral Research
The unique properties of this compound make it a valuable molecule in the field of antiviral research and the development of novel therapeutics. chemimpex.com Its ability to be incorporated into RNA and subsequently detected allows it to be used in screening assays to identify compounds that inhibit viral replication. nih.govchemimpex.com
A significant area of application is in the development of next-generation mRNA-based vaccines and therapies. The immunogenicity of synthetic mRNA can be a major hurdle, but modifications to the uridine component can mitigate this issue. Research has characterized 5-EU as an "immunosilent" uridine analogue. nih.gov Studies in human macrophages have shown that mRNA containing 5-EU does not trigger an immune response, as evidenced by a lack of interleukin-6 secretion and no induction of inflammatory and antiviral genes like MX1 and PKR. nih.gov
When compared side-by-side with other uridine analogues such as pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ), EU-modified mRNA was expressed at lower levels but conferred similar stability and low immunogenicity. nih.gov This positions 5-EU as a promising candidate for use in RNA-based vaccines and therapeutics where minimizing the immune response to the RNA vehicle itself is critical for efficacy and safety. nih.gov
Developmental Biology Research
Characterization of Zygotic Genome Activation (ZGA)
Zygotic genome activation (ZGA) is a fundamental event in early embryogenesis where the transcriptionally silent embryonic genome is activated. nih.govnih.gov A significant challenge in studying ZGA is distinguishing newly synthesized zygotic transcripts from the large pool of pre-existing maternal RNAs. researchgate.net this compound has become an essential tool to overcome this challenge. researchgate.netechinobase.org
By microinjecting 5-EU into one- or two-cell stage embryos, researchers can specifically label nascent RNA transcripts produced by the embryo. nih.govnih.gov These EU-labeled transcripts can then be isolated using biotin-streptavidin purification and analyzed via high-throughput sequencing (a method called EU-RNA-seq). researchgate.netechinobase.org This approach has proven to be more sensitive than traditional total RNA-seq for detecting the earliest zygotic transcripts. echinobase.orgnih.govxenbase.org
Studies in Xenopus embryos using EU-RNA-seq have revealed that the ZGA transcriptome is dominated by the expression of maternal-zygotic genes (genes that have both maternal and zygotic transcripts). echinobase.orgnih.gov This method has enabled a more precise determination of ZGA timing and has uncovered that ZGA can be precociously induced by inhibiting protein synthesis with cycloheximide, likely by extending the interphase period of the cell cycle. echinobase.orgnih.gov These findings provide fundamental new insights into the composition, dynamics, and regulation of the ZGA transcriptome. nih.gov
Spatial Mapping of Gene Expression Activity in Embryos
Beyond identifying what genes are expressed during ZGA, understanding where they are expressed is crucial for deciphering the principles of embryonic patterning. 5-EU-based metabolic labeling facilitates the direct visualization and spatial mapping of gene expression activity across whole embryos. nih.govresearchgate.net
In this application, the ethynyl group on the 5-EU incorporated into nascent RNA is conjugated to a fluorophore via a click chemistry reaction. nih.govnih.gov This allows for whole-mount confocal imaging, providing a global view of the transcriptional state of every cell within the embryo while preserving precise spatial information. nih.govresearchgate.net
This imaging technique has been applied to vertebrate embryos like Xenopus laevis and zebrafish to dissect the spatiotemporal control of ZGA. nih.govresearchgate.net The results reveal that the onset of widespread ZGA is not uniform; instead, it follows discrete spatiotemporal patterns. xenbase.orgresearchgate.net In Xenopus, a majority of gene activation follows a spatial gradient that correlates with a gradient in cell size along the animal-vegetal axis. echinobase.orgresearchgate.net This powerful imaging approach has provided unprecedented insights into the spatial regulation of gene expression during the earliest stages of life and how this patterning is linked to the establishment of the body plan. nih.govresearchgate.net
Cancer Research
Ribosome Biogenesis in Cancer Pathology
Ribosome biogenesis (RB), the process of manufacturing ribosomes, is a fundamental cellular activity that is tightly linked to cell growth and proliferation. Dysregulation of RB has been identified as a hallmark of many cancers, making it an attractive target for therapeutic intervention. nih.govnih.gov The nucleolus is the primary site of ribosome biogenesis, where ribosomal DNA (rDNA) is transcribed into pre-ribosomal RNA (pre-rRNA). researchgate.net
This compound is a key tool for studying this process because the majority of nascent RNA synthesized in a cell is rRNA. nih.govresearchgate.net By pulsing cells with 5-EU, researchers can directly measure the rate of nascent rRNA synthesis in the nucleolus. nih.govaacrjournals.org This is often done by co-staining for a nucleolar protein, such as fibrillarin, to specifically quantify the 5-EU signal within the nucleolus. nih.gov
This method has been adapted into high-throughput assays to screen for small molecules that inhibit ribosome biogenesis. nih.gov For example, 5-EU staining has been used to demonstrate the effects of compounds like Artesunate and BMH-21, which have been shown to inhibit nascent rRNA synthesis in cancer cells. nih.govaacrjournals.org Research in ovarian cancer showed that Artesunate treatment led to a significant reduction in nascent rRNA synthesis, which subsequently impaired cell proliferation and migration. nih.gov In breast cancer models, inhibiting ribosome biogenesis in tumor-associated macrophages, as measured by 5-EU incorporation, was shown to reduce tumor progression. aacrjournals.org These studies highlight the utility of 5-EU in elucidating the role of ribosome biogenesis in cancer pathology and in the development of novel anti-cancer strategies. nih.govaacrjournals.org
Cancer Type | Research Focus | Role of this compound | Reference |
---|---|---|---|
Ovarian Cancer | Effect of Artesunate on tumor growth | Used to detect a significant reduction in nascent rRNA synthesis following treatment. | nih.gov |
Breast Cancer | Role of ribosome biogenesis in tumor-associated macrophages | Measured rRNA synthesis as a readout of ribosome biogenesis activation. | aacrjournals.org |
General Cancer Research | High-throughput screening for ribosome biogenesis inhibitors | Used as the basis for an assay to quantify nucleolar rRNA biogenesis inhibition by siRNAs or small molecules. | nih.gov |
Breast Cancer | Investigating chemoresistance related to epithelial-mesenchymal transition (EMT) | Applied in an incorporation assay to characterize cellular activity in nascent RNA synthesis during EMT. | elifesciences.org |
Assessing Responses to Chemotherapeutic Agents
In high-throughput screening assays, 5-EU incorporation is used as a primary readout to identify and characterize the mechanism of action of anticancer drugs. For instance, a screen of various inhibitors revealed that multiple classes of drugs induce "nucleolar stress," a state often characterized by reduced rRNA production. All tested drugs in one panel, including DNA intercalators (Doxorubicin), topoisomerase inhibitors (Camptothecin), and inhibitors of RNA Polymerase I (BMH-21, CX-5461) or other kinases (Flavopiridol), caused a decrease in 5-EU incorporation, although to different extents. This demonstrates the utility of 5-EU in quantifying the impact of chemotherapeutics on the fundamental process of ribosome biogenesis.
Studies have shown a direct correlation between the inhibition of 5-EU incorporation and other markers of transcriptional inhibition and cell stress. For example, the effects of chemotherapeutic agents on 5-EU uptake align with changes in the localization of nucleolar proteins like fibrillarin and nucleolin. This makes 5-EU a reliable marker for assessing the on-target and off-target effects of chemotherapy in both normal and cancerous cells. The pyrimidine (B1678525) analogue 5-fluorouracil (B62378) (5-FU) and the ribonucleoside cytosine arabinoside (Ara-C), both established chemotherapeutic agents, function by being integrated into RNA and DNA, which leads to the inhibition of replication and transcription, a mechanism analogous to the insights gained from 5-EU labeling experiments.
Table 1: Effect of Selected Chemotherapeutic Agents on 5-EU Incorporation (Data is illustrative of findings where various drugs were shown to decrease 5-EU incorporation, indicating reduced RNA synthesis.)
Compound | Target/Class | Observed Effect on 5-EU Incorporation |
---|---|---|
Doxorubicin | DNA Intercalator / Topoisomerase II Inhibitor | Decreased |
Camptothecin | Topoisomerase I Inhibitor | Decreased |
Flavopiridol (Alvocidib) | CDK Inhibitor | Decreased |
BMH-21 | RNA Polymerase I Inhibitor | Decreased |
CX-5461 | RNA Polymerase I Inhibitor | Decreased |
Daunorubicin | DNA Intercalator / Topoisomerase II Inhibitor | Decreased |
Roscovitine | CDK Inhibitor | Decreased |
Plant Biology Applications
The use of this compound has been extended into plant science, providing powerful insights into fundamental cellular processes. As a non-toxic uridine analog, 5-EU is readily taken up by intact plant systems, such as Arabidopsis thaliana seedlings, and incorporated into newly synthesized RNA without causing obvious developmental defects. biorxiv.orgoup.com This allows for in vivo labeling of the plant transcriptome, a significant advantage over methods requiring isolated cells or protoplasts.
Monitoring Nucleolar Transcription in Plants
5-EU is a highly effective tool for visualizing the nucleolus, the primary site of rRNA gene transcription and ribosome biogenesis in plants. frontiersin.org Although 5-EU is incorporated into all newly synthesized RNA, the sheer volume of rRNA produced results in a predominant accumulation of the fluorescent signal within the nucleolus. nih.gov This makes 5-EU labeling, followed by a click chemistry reaction with a fluorescent azide, a straightforward method for highlighting the nucleolus for microscopic analysis. frontiersin.orgnih.gov
This technique provides a direct way to monitor nucleolar transcriptional activity in situ within intact tissues like root tips. frontiersin.org Researchers have used this method to confirm the effects of transcriptional inhibitors. For example, treatment of Arabidopsis seedlings with Actinomycin D, a known inhibitor of RNA Polymerase I, leads to a significant reduction in the 5-EU signal from the nucleolus. frontiersin.org This validates that the observed signal corresponds to nascent RNA transcripts and establishes 5-EU labeling as a reliable assay for studying factors that influence nucleolar function. frontiersin.org The method is advantageous as it circumvents the need to create transgenic plants that express fluorescently tagged nucleolar proteins. frontiersin.orgnih.gov
Investigating Plant Transcriptome Dynamics
Beyond visualization, 5-EU is instrumental in studying the complete life cycle of RNA molecules in plants, from synthesis to decay. By coupling 5-EU labeling with high-throughput sequencing, researchers can gain deep insights into the dynamics of the plant transcriptome. oup.comnih.gov
One such technique, termed Nascent 5-EU-labeled RNA Sequencing (Neu-seq), involves a short "pulse" of 5-EU to label newly synthesized transcripts. biorxiv.orgplantae.org These labeled RNAs are then isolated and sequenced, providing a snapshot of the nascent transcriptome. Neu-seq has been shown to effectively capture low-abundance and unstable RNAs, such as primary microRNAs (pri-miRNAs) and antisense transcripts, which are often missed by standard RNA-seq methods that measure the more stable, steady-state RNA pool. biorxiv.orgoup.com Furthermore, Neu-seq enriches for RNA processing intermediates, as evidenced by a higher proportion of reads that map to intron-exon boundaries, providing insight into co-transcriptional splicing events. biorxiv.orgoup.com
To measure RNA stability, 5-EU can be used in "pulse-chase" experiments. In this approach, known as 5-EU Pulse-Chase RNA-seq (ERIC-seq), plants are first incubated with 5-EU for an extended period (the pulse) and then transferred to a medium with a high concentration of unlabeled uridine (the chase). oup.com By collecting and sequencing samples at different time points during the chase, the decay rates and half-lives of thousands of transcripts can be calculated genome-wide. oup.com This inhibitor-free method has revealed that plant mRNAs may have much shorter half-lives than previously estimated using transcription-inhibiting drugs like actinomycin D, which can have confounding secondary effects. biorxiv.orgnih.govnih.gov
Assessing rRNA Metabolism Under Stress Conditions
The 5-EU labeling protocol is well-suited for investigating how environmental stressors impact rRNA metabolism in plants. frontiersin.org The nucleolus is a known sensor of cellular stress, and its morphology and transcriptional output can change dramatically in response to adverse conditions.
Studies in Arabidopsis thaliana have used 5-EU to analyze nucleolar morphology and rRNA synthesis under heat and chilling stress. Under normal conditions, 5-EU signals are distributed throughout the nucleolus. However, under both heat and chilling stress, 5-EU incorporation is excluded from the central region of the nucleolus. This change in the spatial pattern of nascent rRNA suggests a significant reorganization of ribosome biogenesis machinery. Morphological analysis revealed that these central cavities correspond to speckled structures under heat stress and round structures under chilling stress, indicating that different stressors can induce distinct structural responses within the nucleolus.
Advanced Methodologies and Integration with Other Techniques
Quantitative Analysis of 5-EU Labeled RNA
Flow Cytometry Applications
5-Ethynyluridine (5-EU) serves as a valuable tool for the quantitative analysis of newly synthesized RNA in individual cells through flow cytometry. nih.gov This method relies on the cellular uptake of 5-EU and its incorporation into nascent RNA transcripts. jenabioscience.com Following this metabolic labeling, a copper(I)-catalyzed "click" reaction is employed to attach a fluorescent azide (B81097) dye to the ethynyl (B1212043) group of the incorporated 5-EU. lumiprobe.comfishersci.fi The fluorescence intensity of each cell, as measured by a flow cytometer, is proportional to the amount of RNA synthesized during the labeling period, allowing for a quantitative assessment of transcriptional activity across large cell populations. lumiprobe.combiorxiv.org
This technique has been applied to study global RNA synthesis rates under various conditions, such as in response to drug treatment or throughout the cell cycle. nih.gov For example, it has been used to measure dose-dependent decreases in RNA synthesis in cells treated with inhibitors. nih.gov Flow cytometry also allows for multiparametric analysis, where 5-EU incorporation can be correlated with other cellular markers, such as DNA content, to analyze transcriptional activity in specific cell cycle phases. nih.govbiorxiv.org The high-throughput nature of flow cytometry makes it an efficient method for screening and analyzing RNA synthesis in heterogeneous cell populations. fishersci.fi Recent advancements have highlighted the utility of this approach, though some studies suggest caution, as in certain organisms and conditions, 5-EU can be incorporated into DNA, which could affect the interpretation of results. biorxiv.orgbiorxiv.org
Integration with RNA Sequencing (RNA-Seq)
The combination of 5-EU labeling with RNA sequencing (RNA-Seq) offers a powerful strategy to specifically analyze the nascent transcriptome. This approach allows researchers to distinguish newly transcribed RNA from the more abundant, pre-existing steady-state RNA, providing a dynamic view of gene expression.
The process of nascent RNA capture begins with pulse-labeling cells with 5-EU, which is incorporated into newly synthesized RNA. nih.gov Total RNA is then extracted from the cells. nih.gov The ethynyl group on the 5-EU-labeled RNA acts as a handle for chemical ligation. Through a click reaction, a biotin (B1667282) azide is attached to the nascent RNA. jenabioscience.comnih.gov This biotin tag allows for the selective enrichment of the newly synthesized transcripts using streptavidin-coated beads. nih.gov
Once isolated, the enriched nascent RNA is converted into a cDNA library for high-throughput sequencing. nih.gov This method, sometimes referred to as EU-RNA-seq, provides a snapshot of the genes that are actively being transcribed at a specific moment. researchgate.net It has been utilized to study the dynamics of RNA metabolism, including transcription and decay, at a single-molecule resolution when combined with nanopore sequencing. nih.gov This approach is advantageous as it does not require the isolation of nuclei, allowing for in vivo labeling of transcripts. nih.gov The resulting sequencing data can be normalized to controls for a quantitative assessment of the nascent transcriptome. nih.gov
High-Throughput Screening Assays
This compound (5-EU) is well-suited for developing high-throughput screening (HTS) assays to identify modulators of RNA synthesis. nih.govnih.gov These assays are typically conducted in multi-well plates, where cells are exposed to a library of compounds before being pulse-labeled with 5-EU. nih.gov The amount of 5-EU incorporated into nascent RNA serves as a direct measure of transcriptional activity. nih.gov
Quantification in these HTS assays is often achieved using automated fluorescence microscopy and high-content imaging systems. fishersci.firesearchgate.net After labeling, cells are fixed, and a click reaction is performed to attach a fluorescent azide to the incorporated 5-EU. nih.gov The fluorescence intensity is then measured, providing a quantitative readout of RNA synthesis. researchgate.net This method allows for the screening of large numbers of compounds to identify potential inhibitors or activators of transcription. For example, it has been used to screen for small molecules that inhibit RNA Polymerase I (RNAP1), a key enzyme in ribosome biogenesis. nih.govnih.gov By co-staining with markers for specific cellular compartments, such as the nucleolus, these assays can provide more specific information about the effects of compounds on different aspects of RNA metabolism. nih.gov
Table 1: Comparison of 5-EU HTS Assay Formats
Feature | Imaging-Based HTS | Flow Cytometry-Based HTS |
---|---|---|
Principle | Measures total or specific fluorescence intensity within wells of a plate. nih.gov | Measures fluorescence of individual cells in suspension. fishersci.fi |
Throughput | High to very high, suitable for large compound libraries. nih.gov | High, capable of analyzing thousands of cells per second. |
Data Output | Provides well-level data and can offer subcellular spatial resolution. nih.govnih.gov | Generates single-cell data, allowing for population-level statistical analysis. biorxiv.org |
Instrumentation | Automated high-content imaging systems or microscopes. researchgate.netnih.gov | Flow cytometer, often with an HTS plate loader. biorxiv.org |
Application | Screening for general transcription modulators and effects on specific nuclear structures like the nucleolus. nih.gov | Identifying compounds that affect RNA synthesis in specific cell subpopulations based on other cellular parameters. nih.gov |
Microscopy and Imaging Techniques
Confocal Microscopy
Confocal microscopy is a key technique for visualizing the subcellular distribution of newly synthesized RNA labeled with 5-EU. biorxiv.orgnih.gov This imaging method provides high-resolution optical sections, which allows for the three-dimensional reconstruction of cells and tissues with minimal background fluorescence. nih.gov The procedure involves labeling cells with 5-EU, which is incorporated into nascent RNA. Following fixation, a click reaction is used to attach a fluorescent dye to the ethynyl group on the 5-EU, enabling visualization. nih.govnih.gov
Using confocal microscopy, researchers can observe the spatial organization of transcriptional activity within the cell. nih.gov Typically, a strong 5-EU signal is detected in the nucleolus, which is the primary site of ribosomal RNA (rRNA) synthesis. nih.govnih.gov A more diffuse signal is generally observed in the nucleoplasm, corresponding to the synthesis of messenger RNA (mRNA) and other RNAs. nih.gov This technique has been employed to study changes in transcription patterns in response to various stimuli and to investigate the coordination of RNA metabolism. nih.gov Furthermore, 5-EU labeling can be combined with immunofluorescence to co-localize newly synthesized RNA with specific proteins, providing deeper insights into the regulation of gene expression. nih.gov
Super-Resolution Microscopy
The compact size of the azide-fluorophore used to detect EU-labeled RNA makes this technique highly compatible with super-resolution microscopy methods like STORM (Stochastic Optical Reconstruction Microscopy). nih.gov This allows for the visualization of nascent RNA distribution within the nucleus at a level of detail far beyond the diffraction limit of conventional light microscopy. nih.govuni-frankfurt.de Researchers have successfully used EU labeling followed by STORM to image the global distribution of newly synthesized RNA, revealing intricate structures and nanodomains. nih.gov For instance, time-dependent labeling with EU has enabled the visualization of nascent RNA structure and its interaction with other nuclear components, such as nucleosome clutches and RNA polymerase II, at super-resolution. nih.gov This approach has provided insights into the organization of RNA factories and the transcriptional activity at individual gene loci. nih.gov The ability to achieve super-resolution imaging of newly transcribed RNA opens up new avenues for studying the spatiotemporal dynamics of gene expression with unprecedented detail.
Whole-Mount Staining of Tissues and Organs
A significant advantage of the EU-based RNA labeling method is its applicability to whole-mount staining of tissues and organs. lumiprobe.compnas.orgnih.gov Traditional methods that rely on antibodies for detection, such as those for bromouridine (BrU) incorporation, are often hindered by the poor penetration of large antibody molecules into thick specimens. pnas.orgcenmed.com In contrast, the small size of the azide-containing dyes used in click chemistry allows for excellent permeability into large samples like tissue fragments and even whole organs. lumiprobe.compnas.org This has enabled researchers to assay and visualize transcription rates across various tissues and cell types within intact organisms, providing a global view of RNA synthesis patterns. pnas.orgnih.gov For example, this technique has been used to study neurogenesis in the brain and to visualize newly synthesized RNA in the intact larval zebrafish brain. protocols.ionih.gov The ability to perform whole-mount staining overcomes a major limitation of older methods, which often required tissue sectioning, and facilitates the three-dimensional analysis of RNA synthesis in complex biological systems. pnas.orgcenmed.comprotocols.io
Live-Cell Imaging Capabilities
While the copper-catalyzed click reaction is the most common method for detecting EU, its cytotoxicity limits its use in live-cell imaging. However, the principles of metabolic labeling with EU can be adapted for monitoring RNA dynamics in living cells. The development of covalent fluorescent light-up aptamers, for example, demonstrates the potential for live-cell imaging applications. researchgate.net These systems can maintain strong fluorescence even after washing, making them suitable for techniques like fluorescence recovery after photobleaching (FRAP) to study intracellular RNA dynamics. researchgate.net Although direct live-cell imaging of EU incorporation via click chemistry remains challenging, the underlying principle of introducing a bioorthogonal handle into RNA opens the door for the development of new probes and reaction chemistries that are compatible with living systems.
Cell-Specific RNA Labeling Approaches
While global labeling of RNA with EU is informative, there is a growing need for methods that can label RNA in specific cell types within a complex tissue or organism. This is particularly important for studying gene expression in the context of diverse cellular populations. researchgate.net
Chemical-Genetic Methods for Specific Cell Populations
To achieve cell-specific RNA labeling, chemical-genetic methods have been developed that combine the use of a modified nucleoside with the targeted expression of an enzyme that can uniquely metabolize it. researchgate.netbiorxiv.org This approach addresses the challenge that ubiquitous mammalian enzymes can often scavenge nucleoside analogs, leading to non-specific background labeling. researchgate.net An optimized chemical-genetic method utilizes an engineered uridine-cytidine kinase 2 (UCK2) that can phosphorylate a modified uridine (B1682114) analog, which is a poor substrate for the wild-type enzyme. bio-techne.com By expressing this engineered kinase in a cell-type-specific manner, researchers can ensure that only the cells of interest incorporate the analog into their RNA. biorxiv.orgbio-techne.comspringernature.com This labeled RNA can then be detected or purified using click chemistry, allowing for high-resolution, cell-specific analysis of the transcriptome. researchgate.net This powerful strategy provides an unprecedented level of specificity for studying RNA synthesis, processing, and decay in defined cell populations within a multicellular organism. researchgate.net
Uridine-Cytidine Kinase 2 (UCK2) and 2'-azidouridine (2'AzUd) Systems
The development of highly specific methods for metabolic labeling of RNA is crucial for accurately profiling gene expression within distinct cell populations. While foundational analogs like this compound (5-EU) are effective for labeling nascent RNA, their utility in complex, multicellular environments can be limited by non-specific incorporation. nih.gov To address this, a novel chemical-genetic system pairing the enzyme Uridine-Cytidine Kinase 2 (UCK2) with the nucleoside analog 2'-azidouridine (2'AzUd) has been developed to provide enhanced cell-type specificity. nih.govnih.gov
This advanced methodology leverages the unique expression profile and substrate flexibility of UCK2. UCK2 is an enzyme in the pyrimidine (B1678525) salvage pathway that phosphorylates uridine and cytidine. uniprot.org While its isoform, UCK1, is expressed widely, UCK2 has very low or undetectable expression in most mammalian tissues. nih.gov This characteristic makes it an ideal candidate for ectopic expression in targeted cell populations, creating an enzymatic pathway that is active only in the cells of interest.
The system's specificity arises from the selection of 2'-azidouridine (2'AzUd) as the labeling nucleoside. Research has demonstrated that 2'AzUd is not significantly incorporated into the RNA of wild-type mammalian cells. nih.gov However, in cells engineered to express UCK2, the enzyme efficiently phosphorylates 2'AzUd, leading to its incorporation into newly synthesized RNA. nih.govnih.gov This selective incorporation mechanism effectively restricts RNA labeling to the UCK2-expressing cells, overcoming the high background issues associated with some other uracil (B121893) analogs. nih.gov
The 2'-azido group on 2'AzUd provides a bioorthogonal handle for subsequent chemical reactions. Unlike the alkyne group in 5-EU, which is typically detected using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the azide group on incorporated 2'AzUd can be labeled using the milder, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.org This is advantageous as CuAAC can be toxic to living cells and cause RNA degradation. rsc.orgnih.gov
Extensive research has characterized the UCK2/2'AzUd system and compared its performance to other metabolic labeling agents, including 5-EU.
Selectivity and Background: In-cell screening assays confirmed that wild-type UCK2 robustly facilitates the incorporation of 2'AzUd into RNA in cells expressing the enzyme. nih.gov Conversely, cells lacking ectopic UCK2 expression show negligible labeling even at high concentrations of 2'AzUd. nih.gov This is a significant improvement over other analogs that can be incorporated through endogenous pathways, leading to higher background signals. nih.gov
Toxicity Profile: A major concern with metabolic labeling agents is cellular toxicity. Comparative viability assays have shown that 2'AzUd is significantly less toxic than other widely used analogs. nih.gov While this compound (5-EU) demonstrated some toxicity, 4-thiouridine (B1664626) (4SUd) was found to be the most toxic of the compounds tested. nih.gov Cells treated with 2'AzUd showed no adverse changes in cell morphology or proliferation, highlighting its suitability for studies in living cells. nih.govresearchgate.net
Enzymatic Mechanism: The selectivity of the system is rooted in the substrate promiscuity of the UCK2 active site, which can accommodate the modified 2'AzUd substrate, whereas other endogenous kinases cannot efficiently phosphorylate it. nih.govwikipedia.org Structural and molecular dynamics studies have further elucidated the specific interactions that allow WT UCK2 to process 2'AzUd, making it a highly effective and selective enzyme-substrate pair for cell-specific RNA labeling. nih.govnih.govresearchgate.net
The combination of high specificity, low toxicity, and bioorthogonal reactivity makes the UCK2/2'AzUd system a powerful tool for purifying and tracking RNA from specific cellular populations in complex biological systems. nih.govnih.gov
Interactive Data Table: Comparison of RNA Metabolic Labeling Analogs
Feature | This compound (5-EU) | 2'-azidouridine (2'AzUd) with UCK2 |
Primary Activating Enzyme | Endogenous pyrimidine salvage pathway enzymes rsc.org | Ectopically expressed Uridine-Cytidine Kinase 2 (UCK2) nih.gov |
Cell-Specificity | Low; incorporated in most cell types rsc.org | High; primarily incorporated only in cells expressing UCK2 nih.govnih.gov |
Bioorthogonal Reaction | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) rsc.org | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
Relative Toxicity | Moderate toxicity observed nih.gov | Low to no toxicity observed nih.govresearchgate.net |
Primary Application | General labeling of nascent RNA rsc.org | Cell-specific labeling, purification, and tracking of RNA nih.govnih.gov |
Challenges, Limitations, and Future Directions
Methodological Challenges and Refinements
Background Incorporation and Specificity Issues Across Organisms
A significant challenge in using 5-EU is ensuring its specific incorporation into RNA without being converted into its deoxy-analogue and subsequently incorporated into DNA. While initially promoted as a specific label for nascent RNA in mammalian cell lines, studies have revealed that this specificity is not universal across all organisms. biorxiv.orgbiorxiv.org
In the sea anemone Nematostella vectensis, for instance, 5-EU has been shown to integrate into both RNA and, to a considerable extent, DNA. biorxiv.orgbiorxiv.org This dual labeling complicates the interpretation of results aimed at visualizing and quantifying de novo RNA transcription. biorxiv.org The conversion of ribonucleosides to 2'-deoxyribonucleotides by ribonucleotide reductase (RNR) enzymes is a ubiquitous process, and the efficiency of 5-EU as a substrate for these enzymes appears to vary between species. biorxiv.orgbiorxiv.org In cases where 5-EU is incorporated into DNA, its utility for specifically studying nascent RNA is severely limited. biorxiv.org
Furthermore, even within a single organism, background incorporation of uracil (B121893) analogs like 5-EU can occur in wild-type cells, which can limit the specificity of cell-type-specific labeling strategies. nih.gov This background is largely attributed to the activity of endogenous enzymes like uridine-cytidine kinase 2 (UCK2) and uridylate monophosphate synthetase (UMPS). nih.gov To address this, researchers are developing strategies that rely on the expression of exogenous enzymes to specifically incorporate modified nucleosides, thereby improving the signal-to-noise ratio. oup.com
Impact of Copper Catalyst on RNA Integrity
The detection of 5-EU-labeled RNA typically relies on a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." pnas.org While highly efficient, the use of a copper catalyst poses a risk to the integrity of RNA molecules. fishersci.com Copper ions can generate reactive oxygen species (ROS) that lead to oxidative damage and strand scission of nucleic acids. acs.orgsoton.ac.uk This degradation can be a significant concern, particularly for applications that require full-length, intact RNA, such as RNA sequencing. fishersci.com
To mitigate this issue, researchers have explored various strategies. These include the use of copper-stabilizing ligands and optimizing reaction conditions to minimize RNA degradation. researchgate.net The use of acetonitrile (B52724) as a cosolvent has also been shown to be effective in minimizing RNA degradation during click labeling. researchgate.net For applications in living cells where copper toxicity is a major concern, copper-free click chemistry approaches, such as strain-promoted azide-alkyne cycloaddition (SPAAC), represent a more gentle alternative. researchgate.netresearchgate.net
Comparison with Other RNA Labeling Analogues (e.g., 5-Ethynyl Cytidine, 2-Ethynyl Adenosine)
5-EU is part of a larger family of alkyne-containing nucleoside analogs used for RNA labeling. Other commonly used analogs include 5-Ethynyl Cytidine (5-EC) and 2-Ethynyl Adenosine (2-EA). jenabioscience.com The choice of analog can be critical, as their metabolic processing and incorporation can differ.
In the context of the sea anemone Nematostella vectensis, where 5-EU showed significant DNA incorporation, alternative analogs like 5-EC and 2-EA also demonstrated low specificity for RNA. biorxiv.orgsciencecast.org This suggests that in some organisms, the general metabolic pathways for nucleosides present a fundamental challenge for specific RNA labeling with ethynyl-modified bases. biorxiv.orgbiorxiv.org
In other systems, however, these analogs can offer advantages. For instance, combining the use of 5-ethynylcytosine (B3428137) (EC) with the expression of cytosine deaminase (CD) and uracil phosphoribosyltransferase (UPRT) allows for cell-type-specific RNA tagging. oup.com This "EC-tagging" method converts EC to 5-ethynyluridine monophosphate, which is then incorporated into nascent RNA, providing a higher degree of specificity than relying on endogenous pathways alone. oup.com
Analog | Advantages | Disadvantages | Organism-Specific Observations |
This compound (5-EU) | Readily incorporated into RNA by many polymerases. | Potential for DNA incorporation in some organisms; can cause cellular perturbations. | Shows significant DNA incorporation in Nematostella vectensis. biorxiv.orgbiorxiv.org |
5-Ethynyl Cytidine (5-EC) | Can be used for cell-type-specific labeling with enzymatic strategies (EC-tagging). | Also shows low specificity for RNA in some organisms. | Low specificity for RNA in Nematostella vectensis. biorxiv.orgsciencecast.org |
2-Ethynyl Adenosine (2-EA) | Provides an alternative to uridine-based analogs. | Also shows low specificity for RNA in some organisms. | Low specificity for RNA in Nematostella vectensis. biorxiv.orgsciencecast.org |
Expanding Applications to Diverse Biological Systems
Initially applied in cultured cells, the use of 5-EU and other RNA labeling analogs is expanding to more complex and diverse biological systems. biorxiv.org This expansion presents both opportunities and challenges.
In whole organisms, such as mice and Drosophila, 5-EU has been used to study transcription in vivo. biorxiv.orgresearchgate.net These studies have revealed cell-type-specific differences in transcriptional activity within tissues. researchgate.net However, the challenges of background incorporation and potential toxicity become even more critical in the context of a whole organism. biorxiv.orgbiorxiv.org
The application of these techniques to plant systems has also been explored. nih.gov Metabolic labeling with 5-EU has been used to visualize plant nucleoli and, in combination with sequencing, to provide insights into the dynamics of the Arabidopsis transcriptome. nih.gov However, the presence of DNA-containing organelles like chloroplasts and mitochondria presents an additional layer of complexity for specific RNA labeling. nih.gov
As researchers continue to push the boundaries of RNA labeling, it will be crucial to carefully validate the specificity and impact of these methods in each new biological context. The development of more specific and less perturbing labeling strategies will be key to unlocking the full potential of this powerful technology across the tree of life.
Integration with Multi-Omics Approaches for Comprehensive Transcriptional Analysis
The metabolic labeling of nascent RNA with this compound (5-EU) provides a powerful lens through which to view the dynamic transcriptome. However, a truly comprehensive understanding of gene regulation requires looking beyond transcription alone. By integrating 5-EU-based transcriptomics with other large-scale "omics" disciplines—such as genomics, proteomics, and metabolomics—researchers can construct a more holistic and interconnected model of cellular function and response. This multi-omics approach moves from a static list of genes to a dynamic network, revealing how genomic information is transcribed, translated into functional proteins, and supported by the cell's metabolic state.
Methodologies combining 5-EU labeling with high-throughput sequencing and mass spectrometry are central to this integrative strategy. wikipedia.org The ability to isolate and analyze newly synthesized RNA provides a dynamic layer of information that can be correlated with more stable cellular components like the genome or the more rapidly changing proteome and metabolome.
Integration with Proteomics: Unveiling the RNA Interactome
The most established multi-omics application involving 5-EU is its combination with proteomics to identify the proteins that bind to newly transcribed RNA. This integration provides critical insights into post-transcriptional regulation, where RNA-binding proteins (RBPs) control the fate of an RNA molecule, including its splicing, stability, transport, and translation.
A prominent method is the "capture of the newly transcribed RNA interactome using click chemistry" (RICK) . nih.gov The general workflow for this approach is as follows:
Cells or organisms are pulse-labeled with 5-EU, which is incorporated into nascent RNA transcripts.
UV cross-linking is used to create covalent bonds between the RNA and any interacting proteins.
The alkyne group on the incorporated 5-EU is then "clicked" to a biotin-azide molecule.
These biotinylated RNA-protein complexes are captured and purified using streptavidin-coated beads.
After stringent washing steps, the bound proteins are eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This proteogenomic approach allows for the global identification of proteins that interact with RNA during or immediately after transcription, providing a snapshot of the nascent "RNA interactome." nih.govomicstutorials.comspringernature.com This has been instrumental in discovering novel RBPs and understanding how cellular processes, like metabolism, are linked to nascent RNA. nih.gov
Integration with Genomics: Linking Transcription to Chromatin Landscape
Integrating 5-EU derived transcriptomic data with genomic and epigenomic data allows researchers to correlate the act of transcription with the underlying structure and regulation of the genome. By sequencing the 5-EU-labeled RNA (a technique often called EU-seq), one can generate a genome-wide map of active transcription sites. nih.gov This information can then be layered with other genomic datasets:
Genomic DNA Sequencing: To understand how genetic variants (like SNPs or structural variations) in regulatory regions might influence the rate of nascent transcription.
Chromatin Immunoprecipitation Sequencing (ChIP-seq): To correlate active transcription with the presence of specific histone modifications (e.g., H3K4me3 at active promoters) or the binding of particular transcription factors.
ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing): To link nascent transcription rates with regions of open, accessible chromatin. signiosbio.com
This integrative analysis helps to build a comprehensive picture of how the chromatin state and the binding of regulatory factors at specific DNA loci translate into the production of new RNA molecules. medrxiv.orgresearchgate.netmedrxiv.org
Integration with Metabolomics: Connecting Transcription to Cellular State
The connection between transcription and the metabolome is bidirectional: the cell's metabolic state can influence gene expression, and transcriptional programs in turn regulate metabolic pathways. Integrating 5-EU data with metabolomics—the large-scale study of small molecules or metabolites—can illuminate these connections. europa.eu For example, by exposing cells to a stimulus and co-monitoring changes in nascent transcription (via 5-EU labeling) and metabolite levels (via mass spectrometry), researchers can link specific transcriptional responses to metabolic shifts. Statistical methods can be employed to model the correlation between gene expression changes and the abundance of specific metabolites, helping to build regulatory network models that span from transcription to metabolic function. europa.eu
Computational Challenges and Strategies for Data Integration
The primary challenge in multi-omics integration is the heterogeneity of the data. Datasets from genomics, transcriptomics, proteomics, and metabolomics have different formats, scales, and statistical properties. Effectively combining them requires sophisticated computational and bioinformatic strategies. nih.govrna-seqblog.com
Integration Strategy | Description | Application in 5-EU Multi-Omics |
Network-Based Analysis | Constructs biological networks where nodes represent molecules (genes, proteins, metabolites) and edges represent their interactions. Data from different omics layers are mapped onto these networks. | To visualize and analyze the connections between newly synthesized RNAs, their interacting proteins, and the metabolic pathways they regulate. nih.gov |
Factor Analysis Models | Unsupervised machine learning methods, such as Multi-Omics Factor Analysis (MOFA), that decompose the variation across different omics datasets into a set of shared or data-specific "factors." | To identify the primary sources of biological variation (e.g., a disease state or drug response) that are consistently reflected across nascent RNA levels, protein abundance, and metabolite concentrations. embopress.org |
Machine Learning & Deep Learning | Supervised or unsupervised algorithms that can learn complex, non-linear patterns from high-dimensional data to classify samples (e.g., patient stratification) or predict outcomes. | To build predictive models that integrate 5-EU transcriptomic data with other omics layers for biomarker discovery or to identify disease subtypes with greater accuracy. nih.gov |
A significant limitation in using 5-EU for such studies is its potential for off-target effects. Research has shown that 5-EU can be metabolized into 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and subsequently incorporated into DNA, particularly in highly proliferative cells. wikipedia.orgcarlroth.combiorxiv.org This can confound the interpretation of data intended to represent nascent RNA. Furthermore, 5-EU itself can sometimes induce cellular stress or alter RNA processing, which must be accounted for when analyzing integrated datasets. researchgate.net
Future Directions: Towards Spatiotemporal and Single-Cell Resolution
The future of multi-omics integration lies in increasing its resolution in both space and time. Emerging techniques in spatiotemporal multi-omics aim to not only measure different molecular layers but also map their locations within a tissue or cell. nih.gov Combining spatial transcriptomics with 5-EU labeling could one day allow researchers to visualize nascent transcription in its precise anatomical context while simultaneously measuring local protein or metabolite concentrations.
Furthermore, applying these integrative workflows at the single-cell level is a major frontier. Single-cell multi-omics can dissect the heterogeneity within a population of cells, revealing how transcriptional dynamics and their connections to the proteome and metabolome differ from one cell to another. signiosbio.com As these technologies mature, their integration with 5-EU-based nascent RNA analysis will provide an unprecedentedly detailed view of the complex, interconnected systems that govern cell behavior.
Q & A
Q. What safety protocols are essential when handling 5-EU in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Treat 5-EU waste as hazardous organic material.
- Ventilation : Use fume hoods during click chemistry reactions to avoid copper aerosol exposure .
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